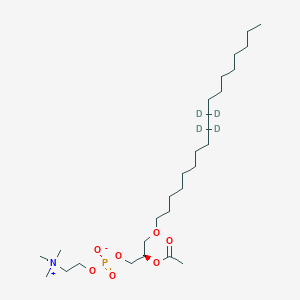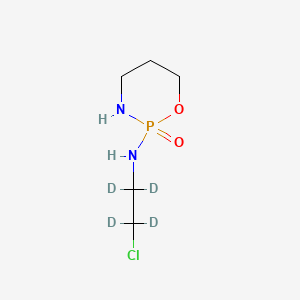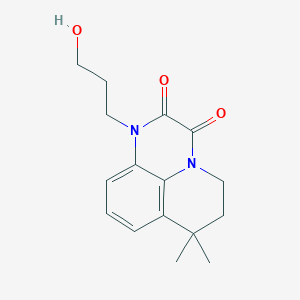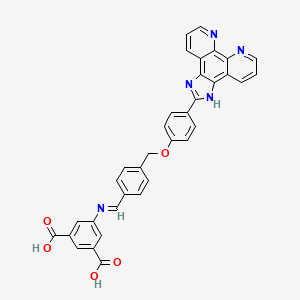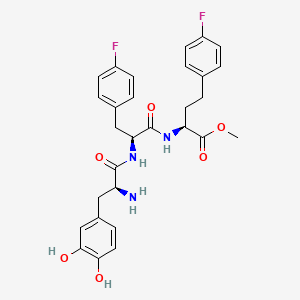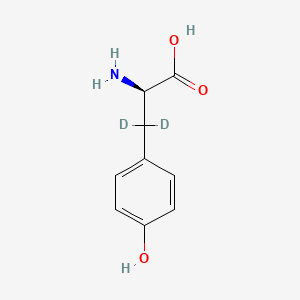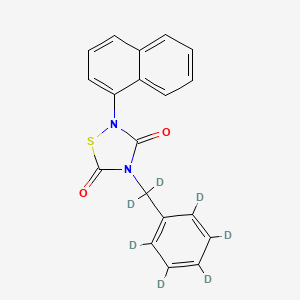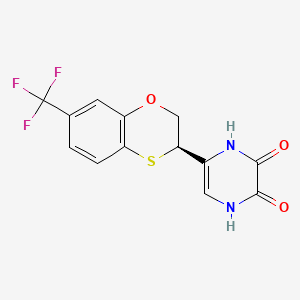
NMDA receptor modulator 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NMDA receptor modulator 4, also known as EU1794-4, is a negative allosteric modulator of NMDA receptors. NMDA receptors are ligand-gated ion channels that mediate a slow, calcium-permeable component of excitatory synaptic currents. These receptors are involved in several important brain functions, including learning and memory, and have also been implicated in neuropathological conditions and acute central nervous system injury .
Vorbereitungsmethoden
The synthesis of NMDA receptor modulator 4 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of intermediate compounds. The synthetic route often involves the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up the laboratory synthesis process to produce larger quantities of the compound .
Analyse Chemischer Reaktionen
NMDA receptor modulator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Wissenschaftliche Forschungsanwendungen
NMDA receptor modulator 4 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of NMDA receptors. In biology, it is used to investigate the role of NMDA receptors in various physiological processes, including synaptic plasticity, learning, and memory. In medicine, NMDA receptor modulators are being explored as potential treatments for psychiatric disorders such as depression and schizophrenia, as well as neurodegenerative conditions like Alzheimer’s disease . In industry, these compounds are used in the development of new therapeutic agents and in the study of drug-receptor interactions .
Wirkmechanismus
NMDA receptor modulator 4 exerts its effects by binding to a specific site on the NMDA receptor, which leads to a reduction in the receptor’s activity. This modulation occurs through an allosteric mechanism, where the binding of the modulator changes the conformation of the receptor, thereby reducing its ability to conduct ions. The molecular targets of this compound include the GluN1 and GluN2A subunits of the NMDA receptor. The pathways involved in its mechanism of action include the regulation of calcium flux and the modulation of synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
NMDA receptor modulator 4 is unique in its ability to reduce both the overall current that flows following receptor activation and the flux of calcium ions relative to monovalent cations. Similar compounds include other NMDA receptor modulators such as memantine, acamprosate, and d-cycloserine. These compounds also target NMDA receptors but may have different mechanisms of action and therapeutic applications. For example, memantine is used in the treatment of Alzheimer’s disease, while acamprosate is used to maintain abstinence in alcohol-dependent patients .
Eigenschaften
Molekularformel |
C13H9F3N2O3S |
|---|---|
Molekulargewicht |
330.28 g/mol |
IUPAC-Name |
5-[(3R)-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C13H9F3N2O3S/c14-13(15,16)6-1-2-9-8(3-6)21-5-10(22-9)7-4-17-11(19)12(20)18-7/h1-4,10H,5H2,(H,17,19)(H,18,20)/t10-/m0/s1 |
InChI-Schlüssel |
IYPSHXAEEWBZGE-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@H](SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
Kanonische SMILES |
C1C(SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


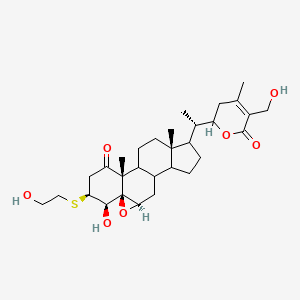
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
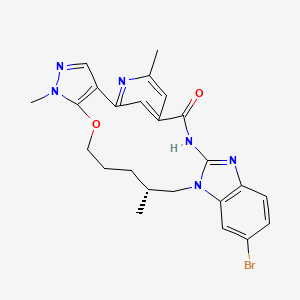
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
